This molecule possesses a unique combination of a functional amine group (NH2) and a carboxylic acid group (COOH) linked by a polyethylene glycol (PEG) spacer. The amine group allows for conjugation to biomolecules like proteins, peptides, and antibodies, while the carboxylic acid group can be used for further attachment to other molecules or surfaces [, ]. This bioconjugation strategy enables the creation of novel probes for targeted drug delivery, diagnostics, and bioimaging applications [].
The presence of the PEG chain makes 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid highly water-soluble. This property is crucial for biological applications as it ensures the molecule can readily interact with biomolecules and function within an aqueous environment [].
PEG is a well-tolerated material with low immunogenicity, making 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid a biocompatible linker molecule. This minimizes the risk of adverse reactions when used in biological systems [].
1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid is a synthetic compound characterized by its unique structure comprising a long-chain polyether backbone with an amino group and a carboxylic acid functional group. Its molecular formula is C15H31NO8, and it has a molecular weight of approximately 353.41 g/mol. The compound is often encountered in the form of a white to almost white crystalline powder and is known for its high purity, typically exceeding 95% as determined by high-performance liquid chromatography .
This compound is also recognized by various synonyms, including 21-Amino-4,7,10,13,16,19-hexaoxahenicosanoic acid and Amino-PEG6-carboxylic acid. Its structural representation can be denoted through the InChI Key PVRGRRPCHFTMMD-UHFFFAOYSA-N and the SMILES notation C(COCCOCCOCCOCCOCCOCCN)C(=O)O .
The chemical reactivity of 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid primarily involves its amino and carboxylic acid functional groups. It can participate in several types of reactions:
These reactions make it versatile for further chemical modifications and applications in bioconjugation processes .
The synthesis of 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid typically involves multi-step organic synthesis techniques:
These methods allow for the precise control of the compound's structure and properties .
1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid finds applications in various fields:
These applications leverage the compound's unique structural features for enhanced efficacy .
Interaction studies involving 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid focus on its binding affinity with proteins and other biomolecules. Preliminary studies suggest that the amino group facilitates interactions with various receptors or enzymes. These interactions are crucial for understanding the compound's potential therapeutic roles and mechanisms of action.
Further research is needed to elucidate specific binding sites and affinities in biological systems .
Several compounds share structural similarities with 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Amino-PEG4-acid | C10H22N2O5 | Shorter polyethylene glycol chain |
Polyethylene glycol diamine | CnH2n+2N2O | Contains two amino groups |
Polyethylene glycol monomethyl ether | CnH2n+2O | Methylated version of polyethylene glycol |
Uniqueness: 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid stands out due to its longer polyether chain and specific functional groups that enhance its solubility and reactivity compared to shorter-chain analogs like Amino-PEG4-acid .